
2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of pyrazole-containing compounds has been reported in various studies. For instance, some hydrazine-coupled pyrazoles were synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines as starting materials . Another study reported the synthesis of 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis
The molecular structure of pyrazole-containing compounds is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Pyrazole-containing compounds have been reported to exhibit various biological activities due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .科学的研究の応用
Chemical and Biological Properties
"2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride" is a compound that belongs to a class of chemicals with significant potential in various scientific research fields, particularly in the development of pharmaceuticals and as a ligand in coordination chemistry. The compound's unique structure allows it to interact with various biological targets and to form complexes with metals, offering a wide range of applications from medicinal chemistry to material sciences.
Coordination Chemistry and Complex Formation
One of the primary applications of "this compound" is in coordination chemistry. Due to its ability to donate electrons from the nitrogen atoms present in the pyrazole and pyridine rings, this compound can act as a ligand, forming coordination complexes with metals. These complexes have been extensively studied for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, revealing potential applications in catalysis, material science, and as models for studying biological systems (Boča, Jameson, & Linert, 2011).
Pharmaceutical Applications
In the pharmaceutical field, the structural motif of "this compound" has been identified in various compounds demonstrating significant biological activities. The pyrazole and pyridine cores are recurrent motifs in the design of kinase inhibitors, displaying versatility due to their ability to engage in multiple binding modes with kinases. This adaptability makes them valuable in the development of targeted therapies for cancer and other diseases. A comprehensive review of patents and literature highlighted the compound's utility in the development of inhibitors targeting a broad range of kinases, showcasing its potential in medicinal chemistry and drug design (Wenglowsky, 2013).
将来の方向性
The future directions for the research and development of pyrazole-containing compounds could include further exploration of their biological activities and potential applications in the development of new drugs . Additionally, more studies could be conducted to understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.2ClH/c1-13-6-7(5-12-13)9-8(10(14)15)3-2-4-11-9;;/h2-6H,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUZZVYKQCKFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

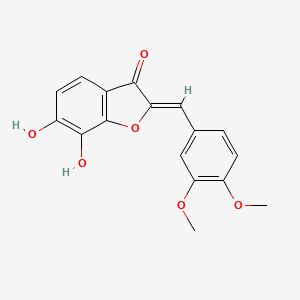
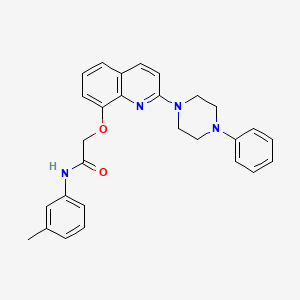
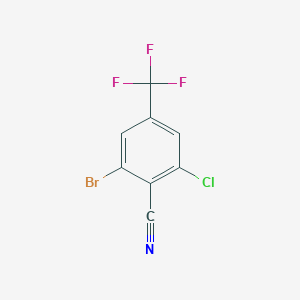
![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)
![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)

![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)
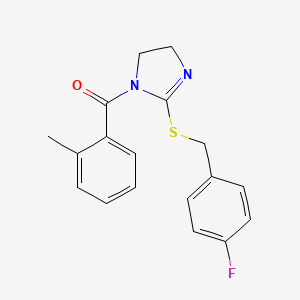
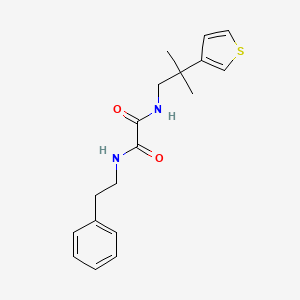
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)
